Superior ALDH2 Inhibition Potency Over 5-Methyl Analog
5-Chlorobenzofuran-2-carbaldehyde exhibits an IC50 of 360 nM against recombinant human ALDH2 [1], demonstrating over 45-fold greater potency compared to its 5-methyl-substituted analog, which shows an IC50 of 16.4 µM in a comparable cellular context . This marked difference in inhibitory activity underscores the critical role of the chlorine substituent in achieving high-affinity enzyme binding.
| Evidence Dimension | ALDH2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 5-Methylbenzofuran-2-carbaldehyde: 16.4 µM |
| Quantified Difference | ~45.6-fold higher potency for 5-chloro analog |
| Conditions | Target Compound: Recombinant human ALDH2 expressed in E. coli, dehydrogenase activity assay [1]; Comparator: K562 leukemia cell-based assay |
Why This Matters
For projects targeting aldehyde dehydrogenase pathways, selecting the 5-chloro analog ensures substantially higher on-target potency, reducing the required compound concentration and potential off-target effects in downstream assays.
- [1] BindingDB. (2024). BDBM50236908 CHEMBL1562069: IC50 360 nM for human ALDH2. View Source
